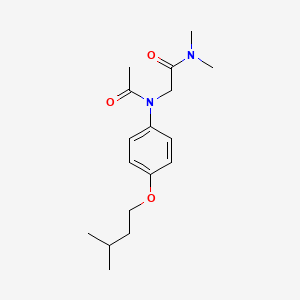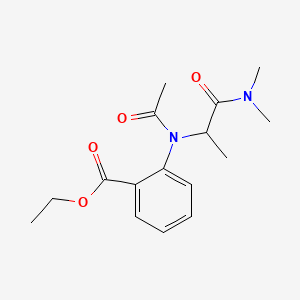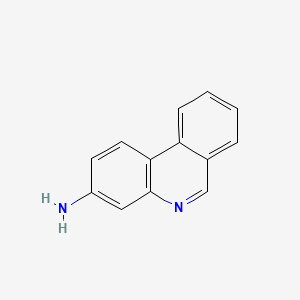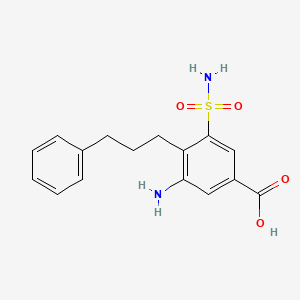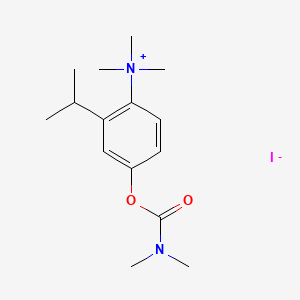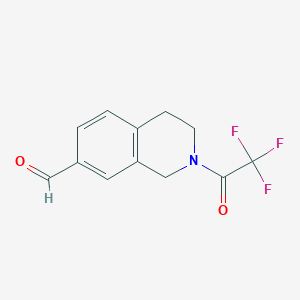
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is a chemical compound that features a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst such as zinc chloride or aluminum trichloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the continuous preparation method of trifluoroacetyl fluoride, a key intermediate, involves gas-phase reactions with high-activity catalysts . This approach minimizes waste and allows for the scalable production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing lipophilicity and stabilizing interactions with hydrophobic pockets . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in medicinal chemistry for their biological activities.
Trifluoroacetyl hydrazides:
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is unique due to its tetrahydroisoquinoline core, which imparts distinct structural and electronic properties. This makes it a valuable scaffold for the development of novel compounds with diverse biological activities.
Eigenschaften
CAS-Nummer |
935534-30-8 |
|---|---|
Molekularformel |
C12H10F3NO2 |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-2-1-8(7-17)5-10(9)6-16/h1-2,5,7H,3-4,6H2 |
InChI-Schlüssel |
WPXQDGOIBZXVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)C=O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



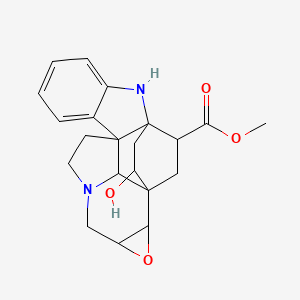
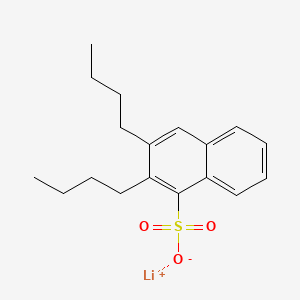
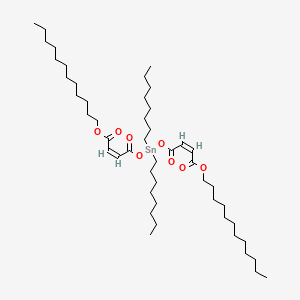
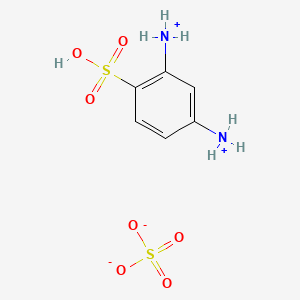
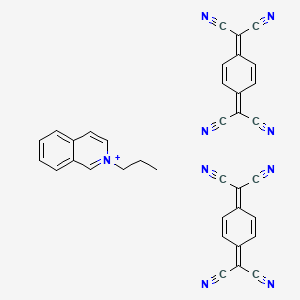

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
